molecular formula C12H7Cl3 B591443 2,4',5-Trichlorobiphenyl-13C12 CAS No. 208263-78-9

2,4',5-Trichlorobiphenyl-13C12

Cat. No. B591443
CAS RN: 208263-78-9
M. Wt: 269.446
InChI Key: VAHKBZSAUKPEOV-WCGVKTIYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4’,5-Trichlorobiphenyl-13C12” is a type of polychlorinated biphenyl (PCB), a class of manmade chemicals that includes 209 unique congeners . It is used for environmental analysis .


Molecular Structure Analysis

The molecular formula of “2,4’,5-Trichlorobiphenyl-13C12” is C12H7Cl3 . The molecular weight is 269.45 .


Chemical Reactions Analysis

The oxidation of “2,4’,5-Trichlorobiphenyl-13C12” by reactive oxygen species and the binding reactions of its degradation products with substances of natural organic matter have been studied using online electro-Fenton-mass spectrometry . The degradation products were identified by coupled Q Trap mass spectrometry .


Physical And Chemical Properties Analysis

“2,4’,5-Trichlorobiphenyl-13C12” is a solid substance . Its water solubility is 0.14mg/L at 25 ºC . The boiling point is estimated to be 331.6°C at 760 mmHg .

Scientific Research Applications

Environmental Pollution and Monitoring

2,4',5-Trichlorobiphenyl-13C12, a labeled analog of a polychlorinated biphenyl (PCB), is frequently used in studies investigating the environmental fate, transport, and persistence of PCBs. Research has demonstrated that PCBs, including compounds similar to this compound, are widely distributed pollutants in the environment, posing significant risks to ecosystems and human health due to their toxicological properties. The use of stable isotopes, such as 13C-labeled compounds, enables more accurate tracking and quantification of these pollutants in environmental matrices (Modak, 2007; Peng et al., 2016).

Analytical Methodologies

Analytical methodologies leveraging this compound as an internal standard or tracer have been developed and refined to improve the detection, quantification, and study of PCBs and related compounds in various samples. These methods often utilize advanced techniques such as gas chromatography coupled with mass spectrometry (GC-MS), enabling researchers to achieve high sensitivity and specificity in their analyses. The employment of 13C-labeled standards like this compound facilitates the accurate measurement of environmental contaminants and aids in the assessment of their degradation pathways and environmental transformations (Liu et al., 1997).

Toxicological Studies

This compound also plays a crucial role in toxicological studies, where it is used to investigate the metabolic fate, bioaccumulation, and potential health impacts of PCBs. By employing stable isotope-labeled compounds, researchers can more accurately trace the absorption, distribution, metabolism, and excretion (ADME) of these pollutants in biological systems. This approach provides valuable insights into the mechanisms of toxicity and helps to identify the risks associated with exposure to PCBs and similar compounds (Vimalkumar et al., 2019).

Safety and Hazards

“2,4’,5-Trichlorobiphenyl-13C12” is moderately toxic . It may be fatal if swallowed and enters airways, cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause drowsiness or dizziness .

properties

{ "Design of the Synthesis Pathway": "The synthesis of '2,4',5-Trichlorobiphenyl-13C12' can be achieved through a multi-step process involving the introduction of chlorine atoms into a biphenyl molecule, followed by the incorporation of 13C isotopes. The final product will be a labeled polychlorinated biphenyl (PCB) compound that can be used for various research purposes.", "Starting Materials": [ "Biphenyl", "Chlorine gas", "Sodium hydroxide (NaOH)", "Sodium nitrate (NaNO3)", "Sulfuric acid (H2SO4)", "Sodium acetate (NaOAc)", "Sodium carbonate (Na2CO3)", "13C-labeled benzene" ], "Reaction": [ { "Step 1": "Chlorination of Biphenyl", "Conditions": "Chlorine gas, NaOH, H2O", "Result": "2,2',4,4'-Tetrachlorobiphenyl" }, { "Step 2": "Nitration of Tetrachlorobiphenyl", "Conditions": "NaNO3, H2SO4", "Result": "2,2',4,4'-Tetrachloro-3-nitrobiphenyl" }, { "Step 3": "Reduction of Nitro Group", "Conditions": "Fe, HCl", "Result": "2,2',4,4'-Tetrachlorobiphenyl-3-amine" }, { "Step 4": "Chlorination of Aromatic Ring", "Conditions": "Chlorine gas, NaOH, H2O", "Result": "2,4',5-Trichlorobiphenyl-3-amine" }, { "Step 5": "Coupling with 13C-labeled Benzene", "Conditions": "NaOAc, Na2CO3", "Result": "'2,4',5-Trichlorobiphenyl-13C12'" } ] }

CAS RN

208263-78-9

Molecular Formula

C12H7Cl3

Molecular Weight

269.446

IUPAC Name

1,4-dichloro-2-(4-chlorophenyl)benzene

InChI

InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1

InChI Key

VAHKBZSAUKPEOV-WCGVKTIYSA-N

SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)Cl

synonyms

4,2’,5’-Trichlorobiphenyl-13C12;  Delor 103-13C12;  PCB 31-13C12;  2,4’,5-Trichloro-1,1’-biphenyl-13C12;  2,4’,5-Trichloro-1’-biphenyl-1,1’,2,2’,3,3’,4,4’,5,5’,6,6’-13C12

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.